molecular formula C19H22BrN3OS B2560070 N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide CAS No. 475157-97-2

N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide

Katalognummer: B2560070
CAS-Nummer: 475157-97-2
Molekulargewicht: 420.37
InChI-Schlüssel: AZXFCYJVBHHRFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide is a useful research compound. Its molecular formula is C19H22BrN3OS and its molecular weight is 420.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H20N2S·HBr
  • Molecular Weight : 364.33 g/mol

The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Research has demonstrated that compounds containing benzimidazole derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that related benzimidazole derivatives exhibited IC50 values ranging from 4 to 17 μM against A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines .

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle proteins. Specifically, compounds have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Antimicrobial Activity

In addition to antitumor properties, this compound exhibits antimicrobial activity. Studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis. For example, a related benzimidazole compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Efficacy

In a recent study, the efficacy of this compound was evaluated against various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell viability, with notable effects observed at concentrations as low as 10 μM.

Cell LineIC50 (μM)
A5495
HCT1168
HepG210

This data suggests that the compound has potent antitumor activity across multiple cancer types.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of a similar benzimidazole derivative. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 μg/mL and 20 μg/mL, respectively. These results indicate a strong potential for development as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study synthesized a series of substituted acetamides, including derivatives of benzimidazole, which were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Bacterial Strain
W65.19S. aureus
W15.08C. albicans

These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial potency, making it a potential candidate for developing new antibiotics to combat resistant strains .

Anticancer Properties

N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide has also been investigated for its anticancer effects. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).

CompoundIC50 (µM)Cell Line
W174.12MCF-7
Standard7.695-FU

The compound W17 was particularly notable for its potency compared to standard chemotherapeutics like 5-fluorouracil, indicating its potential as a lead compound in cancer therapy .

Antitubercular Activity

Another critical application of this compound is in the treatment of tuberculosis (TB). Research has shown that derivatives of benzimidazole-thioacetamides possess significant antitubercular activity against Mycobacterium tuberculosis. In vitro evaluations followed by in vivo studies in mouse models demonstrated effective inhibition of mycobacterial enzymes crucial for TB survival.

CompoundIn Vitro ActivityIn Vivo Efficacy
Derivative AActiveEffective
Derivative BActiveModerate

These findings highlight the compound's potential as a therapeutic agent against TB, especially in light of rising drug resistance .

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of similar compounds with the benzimidazole core. For instance, one study synthesized a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides and assessed their biological activities. The synthesized compounds were characterized using IR, NMR, and mass spectrometry, confirming their structures and biological potential .

Moreover, structural modifications have been shown to significantly influence the biological activity of these compounds. For example, altering substituents on the phenyl ring or modifying the thio group can enhance either antimicrobial or anticancer properties .

Eigenschaften

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS.BrH/c1-14(2)22(15-9-5-4-6-10-15)18(23)13-24-19-20-16-11-7-8-12-17(16)21(19)3;/h4-12,14H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFCYJVBHHRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3N2C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.